molecular formula C8H7ClN4 B2550126 Quinazoline, 2-chloro-4-hydrazinyl- CAS No. 87610-94-4

Quinazoline, 2-chloro-4-hydrazinyl-

Cat. No. B2550126
CAS RN: 87610-94-4
M. Wt: 194.62
InChI Key: HDJYSNMBGNZDHW-UHFFFAOYSA-N
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Patent
US04463007

Procedure details

87 g (1.74 moles) of hydrazine hydrate were added dropwise to a suspension of 86.5 g (0.43 mole) of 2,4-dichloroquinazoline in 1500 ml of methylene chloride at room temperature, while cooling with ice and stirring vigorously. After 8 hours at room temperature, the precipitate was filtered off under suction, washed with water and dried. Yield: 78.4 g (92%) of 2-chloro-4-hydrazinoquinazoline, mp.>280° C.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[N:14]=[C:13](Cl)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1>C(Cl)Cl>[Cl:4][C:5]1[N:14]=[C:13]([NH:2][NH2:3])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
O.NN
Name
Quantity
86.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
ClC1=NC2=CC=CC=C2C(=N1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.